N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a pyrrolidine ring substituted at the 1-position with a thiazole moiety and at the 2-position with an acetamide group. The compound combines the rigidity of the thiazole ring with the conformational flexibility of the pyrrolidine scaffold, making it a structurally unique entity. Thiazole derivatives are renowned for their pharmacological relevance, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-8(14)12-7-9-3-2-5-13(9)10-11-4-6-15-10/h4,6,9H,2-3,5,7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYFAWKMJMNOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN1C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole or through the cyclization of γ-aminobutyric acid derivatives.
Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various N-substituted acetamide derivatives.
Scientific Research Applications
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide with structurally related compounds, emphasizing substituent variations and their implications:
Functional and Pharmacological Differences
Hydrogen-Bonding and Crystallinity :
- The dichlorophenyl analog () forms robust N–H⋯N hydrogen bonds, stabilizing its crystal lattice . In contrast, the parent N-(thiazol-2-yl)acetamide () lacks bulky substituents, resulting in less dense packing but higher solubility .
- The pyrrolidine-thiazole-acetamide’s conformational flexibility may reduce crystallinity compared to rigid analogs like LSN3316612 (piperidine-thiazole), which is optimized for blood-brain barrier penetration .
- Biological Targets: Antimicrobial Activity: Thiadiazole-acetamides () exhibit broad-spectrum activity against bacteria and fungi, likely due to thiadiazole’s electrophilic sulfur atom . Thiazole-acetamides () show narrower activity but better pharmacokinetic profiles . Enzyme Inhibition: Compound 33 () targets Sirt2/HDAC6, critical in cancer and neurodegeneration, whereas LSN3316612 () focuses on proteinopathy-associated enzymes .
Computational and Crystallographic Insights
- SHELX Refinement : Structures in , and 9 were validated using SHELX software, ensuring accurate hydrogen-bonding and torsion angle analysis .
- Graph Set Analysis : ’s R2,2(8) hydrogen-bonding motif (Fig. 2) exemplifies Etter’s rules for predicting supramolecular assembly, a framework applicable to the target compound’s crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
